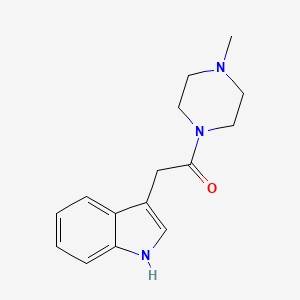
methyl (2Z)-2-hydroxy-4-oxopent-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate is an organic compound with the molecular formula C6H8O4 It is a derivative of pentenoic acid and contains both hydroxyl and keto functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxy-4-oxopent-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the aldol condensation of acetaldehyde with methyl acetoacetate, followed by dehydration to form the desired product. This reaction requires a base catalyst such as sodium hydroxide and is conducted at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of solid acid catalysts can also enhance the efficiency of the esterification process. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Amines in the presence of a base such as triethylamine at room temperature.
Major Products Formed
Oxidation: Formation of 2-oxo-4-oxopent-2-enoic acid.
Reduction: Formation of methyl (2Z)-2-hydroxy-4-hydroxypent-2-enoate.
Substitution: Formation of amides or alcohol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of methyl (2Z)-2-hydroxy-4-oxopent-2-enoate involves its interaction with specific molecular targets and pathways. The hydroxyl and keto groups allow it to participate in hydrogen bonding and nucleophilic addition reactions. These interactions can modulate enzyme activity and influence metabolic processes. The compound may also act as an inhibitor or activator of certain enzymes, affecting cellular functions and biochemical pathways.
Comparaison Avec Des Composés Similaires
Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate can be compared with similar compounds such as:
Methyl (2E)-2-hydroxy-4-oxopent-2-enoate: Differing in the configuration of the double bond, which can affect its reactivity and interactions.
Methyl 2-hydroxy-4-oxobutanoate: Lacking the double bond, resulting in different chemical properties and applications.
Ethyl (2Z)-2-hydroxy-4-oxopent-2-enoate: Similar structure but with an ethyl ester group, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific configuration and functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C6H8O4 |
|---|---|
Poids moléculaire |
144.12 g/mol |
Nom IUPAC |
methyl (Z)-2-hydroxy-4-oxopent-2-enoate |
InChI |
InChI=1S/C6H8O4/c1-4(7)3-5(8)6(9)10-2/h3,8H,1-2H3/b5-3- |
Clé InChI |
MDDGCJKFWXCCGN-HYXAFXHYSA-N |
SMILES isomérique |
CC(=O)/C=C(/C(=O)OC)\O |
SMILES canonique |
CC(=O)C=C(C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


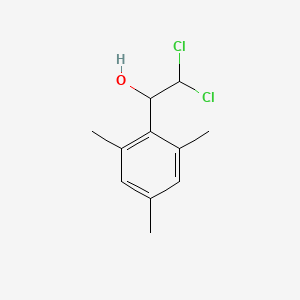

![4-Bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B14012961.png)
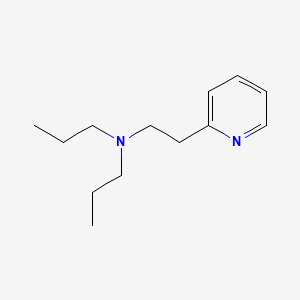
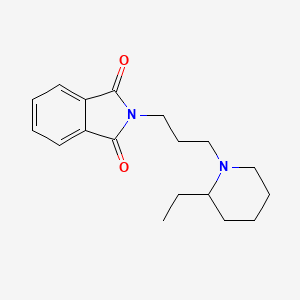
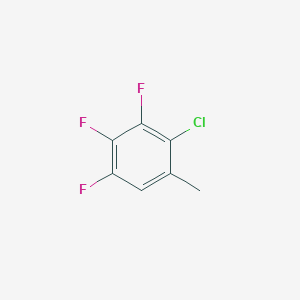
![2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl methanesulfonate](/img/structure/B14012992.png)
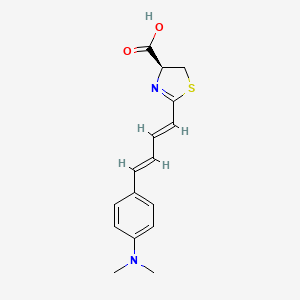
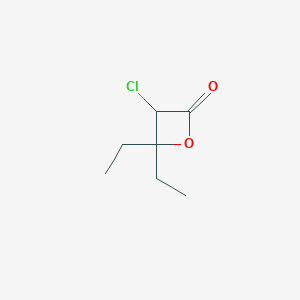
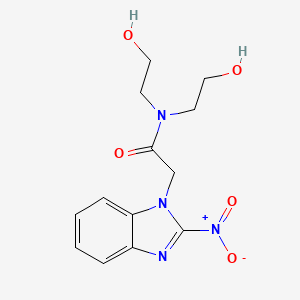
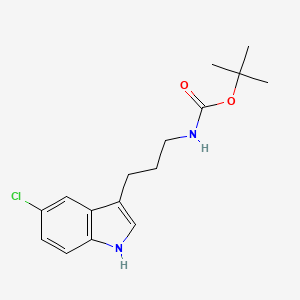
![5,7-Dichloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B14013012.png)

